molecular formula C7H4F4OS B2611310 3-Fluoro-4-(trifluoromethoxy)thiophenol CAS No. 1443346-76-6

3-Fluoro-4-(trifluoromethoxy)thiophenol

Cat. No.: B2611310
CAS No.: 1443346-76-6
M. Wt: 212.16
InChI Key: PEBIMKMCQKFSQR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)thiophenol is an organic compound with the molecular formula C7H4F4OS. It is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a thiophenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic precursor is reacted with a trifluoromethoxy source and a thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4-(trifluoromethoxy)thiophenol may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a commercially viable form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)thiophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)thiophenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the thiophenol moiety contribute to its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethoxy)thiophenol is unique due to the combination of the fluorine atom, trifluoromethoxy group, and thiophenol moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBIMKMCQKFSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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